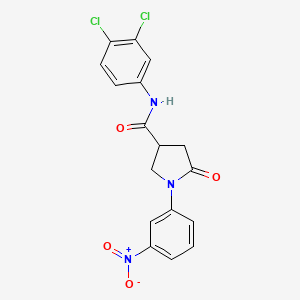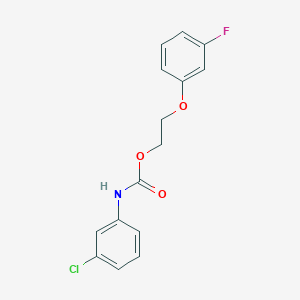![molecular formula C11H18N2OS B5222654 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5222654.png)
1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Butylthio)acetyl]-3,5-dimethyl-1H-pyrazole, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDP is a pyrazole derivative that has been synthesized through different methods and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it has been found to interact with various proteins and enzymes in the body. 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has anti-inflammatory, antimicrobial, and antitumor properties. 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has also been found to have potential as a plant growth regulator and as a pesticide. In vivo studies have shown that 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has potential as a treatment for Alzheimer's disease and Parkinson's disease. 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has also been found to have potential as a therapeutic agent for various cancers.
実験室実験の利点と制限
One advantage of using 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole in lab experiments is that it has been found to have various biochemical and physiological effects, making it a versatile compound for research. Another advantage is that 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has been synthesized through various methods, making it easily accessible for research purposes. One limitation of using 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole in lab experiments is that its mechanism of action is not fully understood, making it difficult to determine its exact effects on the body.
将来の方向性
There are various future directions for 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole research. One direction is to further investigate its potential as a treatment for Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for various cancers. Further research is also needed to fully understand its mechanism of action and to determine its exact effects on the body. Additionally, research is needed to develop more efficient and cost-effective methods for synthesizing 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole.
合成法
1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has been synthesized through various methods, including the reaction of 1-(butylthio)acetylhydrazine with 3,5-dimethylpyrazole-1-carboxaldehyde in the presence of acetic acid and refluxing in ethanol. Another method involves the reaction of 1-(butylthio)acetylhydrazine with 3,5-dimethylpyrazole-1-carboxylic acid in the presence of N,N'-carbonyldiimidazole and triethylamine. Both methods have been found to yield 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole in good yields.
科学的研究の応用
1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has been found to have potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has been found to have anti-inflammatory, antimicrobial, and antitumor properties. 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has been found to have potential as a plant growth regulator and as a pesticide. In material science, 1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole has been found to have potential as a corrosion inhibitor and as a dye for textiles.
特性
IUPAC Name |
2-butylsulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-4-5-6-15-8-11(14)13-10(3)7-9(2)12-13/h7H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEDMUNVGDOUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(=O)N1C(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)

![3-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5222589.png)
![3-phenoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5222593.png)


![5-{5-bromo-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222624.png)
![9-[4-(2-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5222633.png)


![2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5222655.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5222656.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B5222661.png)
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5222674.png)